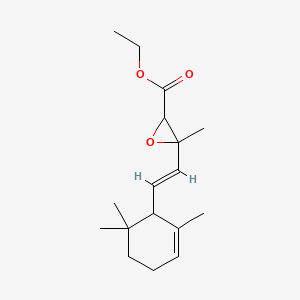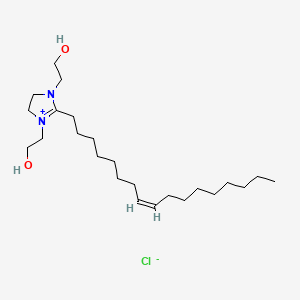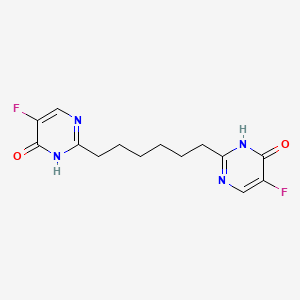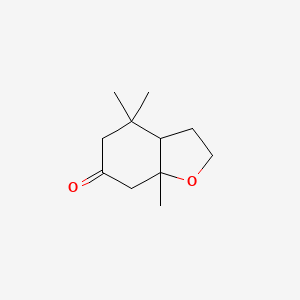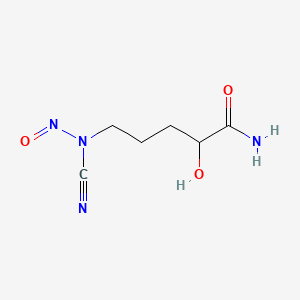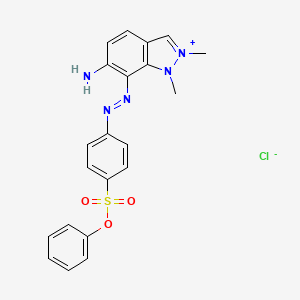
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its complex structure, which includes an indazolium core, a phenoxysulphonyl group, and an azo linkage. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride typically involves multiple steps:
Formation of the Indazolium Core: The indazolium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Attachment of the Phenoxysulphonyl Group: The phenoxysulphonyl group is introduced through a sulfonation reaction, where the aromatic ring is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Controlling reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Oxidized derivatives of the azo group or aromatic rings.
Reduction Products: Amines formed from the cleavage of the azo linkage.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the manufacturing of dyes, pigments, and other colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets such as proteins, nucleic acids, and other biomolecules. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The phenoxysulphonyl group may also interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with a simpler structure, commonly used as a pH indicator.
Congo Red: A bis-azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is unique due to its complex structure, which imparts specific chemical properties and reactivity. The presence of the indazolium core and phenoxysulphonyl group distinguishes it from simpler azo dyes, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94109-86-1 |
|---|---|
Formule moléculaire |
C21H20ClN5O3S |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;chloride |
InChI |
InChI=1S/C21H19N5O3S.ClH/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;/h3-14,22H,1-2H3;1H |
Clé InChI |
PCNOLKUOZVRKFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






